molecular formula C10H12O2S B8755436 (2-Methyl-prop-2-ene-1-sulfonyl)-benzene CAS No. 49639-05-6

(2-Methyl-prop-2-ene-1-sulfonyl)-benzene

Cat. No.: B8755436
CAS No.: 49639-05-6
M. Wt: 196.27 g/mol
InChI Key: OFHZALKLLSXZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-prop-2-ene-1-sulfonyl)-benzene is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (2-Methyl-prop-2-ene-1-sulfonyl)-benzene derivatives in anticancer therapies. For instance, compounds synthesized from this sulfone have shown promising inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibition demonstrated IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for cancerous cells over normal cells .

Table 1: Anticancer Activity of Derivatives

CompoundIC50 (nM)SelectivityCell Line
4e10.93HighMDA-MB-231
4g15.00ModerateMDA-MB-231
4h25.06HighMCF-7

Mechanism of Action

The mechanism involves the induction of apoptosis in cancer cells, which was evidenced by a significant increase in annexin V-FITC positive cells . The derivatives were also evaluated for their antibacterial properties, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, which further emphasizes their therapeutic potential beyond oncology.

Organic Synthesis

Synthesis of Sulfonamide Compounds

This compound serves as a crucial intermediate in the synthesis of various sulfonamide compounds. These compounds are valuable in pharmaceutical applications due to their antibacterial and anti-inflammatory properties. The synthesis typically involves the reaction of this sulfone with amines or other nucleophiles under controlled conditions to yield diverse sulfonamides .

Table 2: Synthesis Pathways Using this compound

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionMild heating with aminesSulfonamide derivatives
Electrophilic AdditionPresence of electrophilesFunctionalized sulfones

Materials Science

Polymer Chemistry

This compound is utilized as a monomer in polymer chemistry to produce sulfonated polymers with enhanced thermal stability and mechanical properties. These materials are particularly useful in applications such as membranes for fuel cells and other energy conversion technologies .

Case Study: Polymer Membranes

A study demonstrated the incorporation of this compound into poly(ionic liquid) membranes, resulting in improved ionic conductivity and mechanical strength compared to traditional polymer membranes . This advancement is crucial for developing more efficient energy systems.

Properties

CAS No.

49639-05-6

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methylprop-2-enylsulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

OFHZALKLLSXZST-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloro-2-methyl-propene (80 ml, 0.81 mmol) in dry methanol (450 ml) was stirred at room temperature during the addition of sodium benzenesulfinate (200 g, 1.22 mmol). The resulting suspension was refluxed for 20 hours, cooled to room temperature and concentrated in vacuo. The residue was poured onto water (600 ml) and the resulting solid filtered, washed three times with water (200 ml) and dried under vacuum for two days to give (2-methyl-prop-2-ene-1-sulfonyl)-benzene (156 g, 99%) which was used in the next step without further purification.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
sodium benzenesulfinate
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.